2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
The compound “2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a phenyl group (a six-membered carbon ring, -C6H5). These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a suitable 2-chloro-5-nitrobenzoic acid with a 4-phenyl-1,3-thiazol-2-amine. The reaction would likely require a dehydration step to form the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the functional groups mentioned above. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be determined by its functional groups. For example, the nitro group might be reduced to an amino group, or the amide group might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Antitumor Applications
Research has focused on the synthesis of benzothiazole derivatives, including compounds related to "2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide," showing potent antitumor activities. These compounds have been evaluated for their ability to inhibit tumor growth effectively, indicating their potential as antitumor agents (Yoshida et al., 2005).
Antimicrobial and Antiparasitic Effects
Thiazolides, including nitazoxanide and its derivatives, have demonstrated a broad spectrum of activities against a variety of pathogens. These compounds are effective against helminths, protozoa, enteric bacteria, and viruses, showcasing their potential as anti-infective drugs (Hemphill et al., 2012). Moreover, 2-phenylamino-thiazole derivatives have been synthesized with significant antimicrobial activity, suggesting their use as antimicrobial agents (Bikobo et al., 2017).
Novel Synthetic Processes
The development of novel synthetic processes for related compounds has been explored, including the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation, highlighting innovative approaches to chemical synthesis (Androsov, 2008).
Chemical Structure and Reactivity Studies
Studies on the reactivity of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas have contributed to understanding the chemical properties and potential applications of related compounds. These studies have provided insights into the mechanisms of action and potential uses in various fields (Fathalla et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-13-7-6-11(20(22)23)8-12(13)15(21)19-16-18-14(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWRJLKJMUBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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